N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine
Description
N4-(2-Bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group at the 5-position and a 2-bromo-4-methylphenyl substituent at the N4 position. Its molecular formula is C₁₁H₁₀BrN₅O₂, with a molecular weight of 348.15 g/mol.
Properties
IUPAC Name |
4-N-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c1-6-2-3-8(7(12)4-6)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJHYMXYPCCXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves a multi-step process. One common method includes the following steps:
Pyrimidine Formation: The nitrated compound undergoes a cyclization reaction with guanidine or a similar reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of various substituted pyrimidine derivatives.
Reduction: Formation of N4-(2-bromo-4-methylphenyl)-5-aminopyrimidine-4,6-diamine.
Oxidation: Formation of N4-(2-bromo-4-carboxyphenyl)-5-nitropyrimidine-4,6-diamine.
Scientific Research Applications
N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine with structurally related pyrimidine and quinazoline derivatives:
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound’s brominated aryl group contributes to a higher molecular weight (348.15 g/mol) compared to alkyl-substituted analogs like N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine (211.22 g/mol) .
- Bis-substituted derivatives (e.g., N4,N6-Bis(4-bromobenzyl)-... ) exhibit even higher molecular weights (~618 g/mol) due to dual aromatic substituents .
Melting Points :
- Brominated analogs (e.g., N4,N6-Bis(4-bromobenzyl)-... ) show elevated melting points (174–176°C), likely due to increased crystallinity from halogenated aromatic stacking .
- Quinazoline derivatives (e.g., 5-Bromo-N4-(4-bromo-2-fluorophenyl)... ) exhibit exceptionally high melting points (>260°C), attributed to the rigid quinazoline core .
Synthetic Yields :
- Bis-substituted pyrimidines with bulky groups (e.g., N4,N6-Bis(4-bromophenethyl)-... ) show lower yields (30%) compared to smaller substituents (e.g., N4,N6-Bis(4-chlorobenzyl)-... , 95% yield), suggesting steric hindrance impacts reaction efficiency .
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 2-bromo substituent in the target compound likely deactivates the pyrimidine ring, reducing susceptibility to electrophilic substitution. This contrasts with electron-donating groups like methoxy (e.g., N4-(2-methoxyphenyl)-... ), which enhance ring reactivity .
Biological Activity
N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula: C11H10BrN5O2
- Molecular Weight: 324.13 g/mol
- CAS Number: 450345-34-3
The compound features a bromine atom at the 2-position of the phenyl ring, a nitro group at the 5-position of the pyrimidine ring, and two amine groups at the 4 and 6 positions of the pyrimidine ring, contributing to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : The starting material (2-bromo-4-methylphenyl) is treated with bromine or N-bromosuccinimide (NBS) in a suitable solvent.
- Nitration : The brominated compound undergoes nitration using concentrated nitric acid and sulfuric acid.
- Cyclization : The resulting nitrated compound reacts with guanidine or similar reagents to form the pyrimidine structure.
This multi-step synthesis can be optimized for yield and purity in industrial settings using automated reactors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or proteins, disrupting critical biochemical pathways.
Potential Therapeutic Applications
Research indicates that this compound could have applications in various therapeutic areas:
- Anti-cancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent in preclinical models.
- Antimicrobial Properties : Some studies have explored its efficacy against bacterial strains, indicating possible applications in treating infections.
Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
| Study | Findings |
|---|---|
| Study A | Demonstrated that similar nitro-pyrimidines exhibit potent inhibition of cancer cell lines with IC50 values in the nanomolar range. |
| Study B | Found that modifications on the pyrimidine ring can enhance anti-inflammatory properties through inhibition of pro-inflammatory cytokines. |
| Study C | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential as an antibiotic candidate. |
Case Studies
- Case Study on Anti-cancer Activity : In vitro studies revealed that this compound inhibited proliferation in various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.
- Case Study on Anti-inflammatory Effects : In a rat model of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
